molecular formula C8H5BrN2S B1520133 2-(4-Bromo-1,3-thiazol-2-yl)pyridine CAS No. 1142195-09-2

2-(4-Bromo-1,3-thiazol-2-yl)pyridine

Cat. No. B1520133
M. Wt: 241.11 g/mol
InChI Key: DYXMAMIOTZLKIL-UHFFFAOYSA-N
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Description

“2-(4-Bromo-1,3-thiazol-2-yl)pyridine” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . The compound has a molecular weight of 241.11 .


Synthesis Analysis

Thiazole derivatives have been synthesized using various methods. For instance, Guzeldemirci and Kucukbasmac synthesized a series of 2-alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles derivatives .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The InChI code for the compound is 1S/C8H5BrN2S/c9-7-5-12-8 (11-7)6-1-3-10-4-2-6/h1-5H .


Chemical Reactions Analysis

The thiazole ring in the compound can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

  • Antimicrobial Agent Synthesis : 2-(4-Bromo-1,3-thiazol-2-yl)pyridine has been utilized in the synthesis of novel 2-thiazolyl pyridines. These compounds, produced through a one-pot three-component reaction, demonstrated promising antimicrobial activity. In particular, certain synthesized compounds showed significant effects against pathogens like Candida albicans, Bacillus subtilis, and Escherichia coli, as confirmed by molecular docking studies (Abdelrazek et al., 2019).

  • Photochemical Studies : Another application is in photochemical studies. Compounds such as 2-(1H-pyrazol-5-yl)pyridine and derivatives demonstrate various photoreactions, including excited-state intramolecular proton transfer and solvent-assisted double-proton transfer. These processes are significant for understanding dual luminescence and kinetic coupling in fluorescence bands (Vetokhina et al., 2012).

  • Luminescent Lanthanide Compounds : Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are related to 2-(4-Bromo-1,3-thiazol-2-yl)pyridine, have been used in the creation of luminescent lanthanide compounds. These compounds have potential applications in biological sensing and in the study of thermal and photochemical spin-state transitions (Halcrow, 2005).

  • Cytotoxicity Studies : Studies have shown that derivatives of pyridine and thiazole, related to 2-(4-Bromo-1,3-thiazol-2-yl)pyridine, exhibit significant cytotoxic effects against various cancer cell lines. This highlights the potential of these compounds in anticancer drug development (Mohareb & MegallyAbdo, 2015).

  • Electrochromic Polymer Development : Compounds like Thiadiazolo[3,4-c]pyridine, analogs of 2-(4-Bromo-1,3-thiazol-2-yl)pyridine, have been utilized in the development of electrochromic polymers. These polymers show promise in applications like organic light-emitting devices and light-emitting electrochemical cell type devices (Ming et al., 2015).

Future Directions

Thiazoles have been the subject of much research due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the future directions for “2-(4-Bromo-1,3-thiazol-2-yl)pyridine” could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

4-bromo-2-pyridin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXMAMIOTZLKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-1,3-thiazol-2-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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